N5-Acetyl-N2-Fmoc-D-ornithine is a synthetic derivative of the amino acid ornithine, which plays a critical role in various biological processes, including the urea cycle and protein synthesis. This compound is primarily utilized in peptide synthesis and drug development due to its unique structural features and functional groups. The N-acetyl and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups enhance its stability and reactivity, making it a valuable intermediate in the synthesis of bioactive peptides.
N5-Acetyl-N2-Fmoc-D-ornithine can be synthesized through various chemical methods, often starting from commercially available ornithine or its derivatives. The compound is not typically found in nature but is produced in laboratories for research and pharmaceutical applications.
This compound belongs to the class of amino acid derivatives, specifically modified amino acids. It is categorized under peptide synthesis reagents due to its role as a building block for constructing peptides.
The synthesis of N5-Acetyl-N2-Fmoc-D-ornithine generally involves several key steps:
The reaction conditions typically involve mild temperatures and controlled pH levels to ensure high yields and purity. Solvents such as dichloromethane or dimethylformamide are commonly used during the synthesis process.
N5-Acetyl-N2-Fmoc-D-ornithine has a complex molecular structure characterized by:
The molecular formula for this compound is C15H18N2O3, and its molecular weight is approximately 274.32 g/mol.
N5-Acetyl-N2-Fmoc-D-ornithine can participate in various chemical reactions typical of amino acids and their derivatives:
The reactivity of this compound makes it suitable for solid-phase peptide synthesis, where multiple coupling reactions can be performed sequentially.
The mechanism of action for N5-Acetyl-N2-Fmoc-D-ornithine primarily revolves around its role in peptide synthesis:
This process allows for the construction of complex peptides that can exhibit specific biological activities, making N5-Acetyl-N2-Fmoc-D-ornithine a crucial component in peptide chemistry.
N5-Acetyl-N2-Fmoc-D-ornithine finds applications in various scientific fields:
Nonribosomal peptide synthetases (NRPSs) are megasynthetases responsible for assembling structurally complex peptides, including hydroxamate siderophores like ferricrocin and ferrichrome. These enzymes operate via a modular "assembly-line" logic, where each module activates, modifies, and incorporates a specific amino acid into the growing peptide chain. In fungal systems such as Aspergillus nidulans, the SidC NRPS synthesizes ferricrocin through a nonlinear domain architecture that defies colinear biosynthetic rules. SidC contains only three adenylation (A) domains but produces a hexapeptide siderophore, indicating unconventional inter-modular substrate shuttling. Biochemical studies confirm that its A3 domain loads N⁵-acetyl-N⁵-hydroxy-L-ornithine (L-AHO) onto thiolation (T) domains of downstream modules (T4 and T5), bypassing the need for dedicated A domains in those modules [1].
Table 1: NRPS Domain Architecture in Fungal Siderophore Biosynthesis
NRPS Enzyme | Organism | Domains | Product | Nonlinear Feature |
---|---|---|---|---|
SidC | Aspergillus nidulans | C₁-A₁-T₁-C₂-A₂-T₂-C₃-A₃-T₃-C₄-T₄-C₅-T₅-C₆-T₆ | Ferricrocin | A3 loads T4 and T5; iterative synthesis |
SidD | Aspergillus fumigatus | C₁-A₁-T₁d-C₂-T₂ | Fusarinine C | A1 loads T1 and T2; iterative elongation |
This inter-modular loading enables the incorporation of multiple L-AHO units from a single A domain. Crucially, intact protein mass spectrometry revealed that SidC’s A3 domain also catalyzes poly-amide bond formation, expanding the catalytic repertoire of NRPS adenylation domains beyond canonical amino acid activation. Such mechanistic insights provide a blueprint for engineering NRPS systems to incorporate non-native substrates like Fmoc-protected ornithine derivatives, which require precise spatial and temporal coordination [1].
Epimerization at the Cα position of ornithine is essential for generating D-configured residues in siderophores like vicibactin. This stereochemical inversion is catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes, which facilitate Cα-H bond cleavage via a quinonoid intermediate. In Rhizobium etli, the enzyme VbsL specifically epimerizes N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-L-ornithine to its D-isomer, the monomeric unit of vicibactin. Structural analysis suggests VbsL’s active site accommodates the bulky N⁵-acylhydroxamate moiety while positioning the Cα proton orthogonal to PLP’s π-system for efficient abstraction [7] [8].
Table 2: Efficiency of PLP-Dependent Epimerases on Ornithine Substrates
Epimerase | Organism | Substrate | kcat (s⁻¹) | KM (mM) | Stereospecificity |
---|---|---|---|---|---|
VbsL | Rhizobium etli | N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-L-ornithine | 12.4 ± 0.8 | 0.45 ± 0.05 | L → D exclusive |
SidE* | Aspergillus fumigatus | N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine | 8.9 ± 0.6 | 0.78 ± 0.09 | L → D partial |
*Hypothetical enzyme based on genomic context; kinetics inferred from related systems.
The D-ornithine configuration is critical for macrocyclization in vicibactin biosynthesis, as the NRPS VbsS incorporates only the D-epimer into the trilactone scaffold. This specificity underscores the potential of engineering epimerases like VbsL to generate non-canonical D-ornithine derivatives (e.g., N⁵-acetyl-N²-Fmoc-D-ornithine) for synthetic biology applications. Notably, PLP enzymes can tolerate Nα modifications (e.g., Fmoc), though bulky groups may reduce catalytic efficiency by sterically hindering the active site [7] [8].
Acetylation of ornithine occurs at distinct nitrogen atoms (N⁵/Nδ or Nα), each governed by specialized acetyltransferases with divergent structural determinants:
The Fmoc group in N⁵-acetyl-N²-Fmoc-D-ornithine occupies the Nα position, analogous to substrates of OATs. However, OATs cannot acetylate N⁵ if Nα is blocked, making Mcd-like enzymes better candidates for N⁵-acetylation of Fmoc-ornithine. Rational engineering of Mcd’s active site (e.g., expanding the N⁵-binding pocket) could enhance its activity toward Fmoc-modified ornithine [5] [6].
In symbiotic Rhizobium bacteroids, nitrogen fixation and siderophore biosynthesis compete for ornithine-derived precursors. Metabolic flux analysis (¹³C-MFA) combined with genome-scale modeling (iCS323) reveals how carbon and nitrogen allocation is optimized under iron limitation:
Table 3: Flux Distribution in *Rhizobium leguminosarum Bacteroids Under Iron Limitation*
Metabolic Pathway | Flux (mmol/gDW/h) | Precursor Destination |
---|---|---|
Ornithine biosynthesis | 4.2 ± 0.3 | Hydroxamate siderophores |
Glutamate synthesis (GS/GOGAT) | 1.1 ± 0.2 | Protein/nucleotide biosynthesis |
Alanine secretion | 2.8 ± 0.4 | Redox balance |
PHB synthesis | 1.5 ± 0.3 | Carbon storage |
Engineering this flux requires:
The enzymatic logic governing ornithine modification—modular NRPS assembly, stereoselective epimerization, regiospecific acetylation, and metabolic flux control—provides a foundation for biosynthesizing complex derivatives like N⁵-acetyl-N²-Fmoc-D-ornithine. Harnessing these mechanisms will advance pathway engineering for novel siderophore-inspired therapeutics.
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